molecular formula C10H6ClFOS B3041069 4-chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde CAS No. 259654-88-1

4-chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde

Cat. No.: B3041069
CAS No.: 259654-88-1
M. Wt: 228.67 g/mol
InChI Key: OAEBKLVLCWGKQC-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde is an organic compound with the molecular formula C10H6ClFOS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms within its benzothiine ring structure. It is primarily used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-Chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms in the benzothiine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-2H-1-benzothiine-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Properties

IUPAC Name

4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFOS/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEBKLVLCWGKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(S1)C=CC(=C2)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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